molecular formula C13H19NO2 B1298362 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline CAS No. 51226-15-4

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

Cat. No. B1298362
CAS RN: 51226-15-4
M. Wt: 221.29 g/mol
InChI Key: LHQLVZPDWVBYBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is not described, the papers provide insights into related synthetic methods. For instance, the synthesis of aniline tetramers through SNAr coupling and subsequent reduction is detailed . Similarly, the synthesis of a key intermediate for a CCR5 antagonist involves reductive alkylation and alkylation of an amine with a nitrobenzyl bromide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, as seen in the preparation and analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, which crystallizes in the orthorhombic Pbcn space group . The structure of the compound of interest would likely be characterized using similar techniques, such as NMR, IR, and possibly X-ray crystallography, to determine its precise configuration and conformation.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions. The papers suggest that these compounds can form nanoparticles through self-assembly , and they can be oxidized to form different isomers . The reactivity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline would be influenced by the electron-donating dioxolane group and the electron-withdrawing aniline nitrogen, which could lead to interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are often studied using spectroscopic methods. For example, UV-visible spectroscopy was used to investigate the physicochemical properties of a trimethoxy aniline derivative . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane was used to determine rate constants for ion pair formations, indicating that such compounds can be useful in physical organic chemistry studies . The physical and chemical properties of the compound of interest would likely be studied using similar techniques to understand its behavior in different environments.

Scientific Research Applications

  • Boron Neutron Capture Therapy (BNCT) and Drug Transport Polymers in Cancer Treatment

    • Field : Medical and Health Sciences .
    • Application : Compounds similar to “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Suzuki Reaction

    • Field : Organic Chemistry .
    • Application : Arylboronic acid, which is economical and easy to obtain, is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Borylation of Arenes

    • Field : Organic Chemistry .
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Field : Organic Chemistry .
    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry .
    • Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment
    • Field : Medical and Health Sciences .
    • Application : Compounds similar to “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLVZPDWVBYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354652
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

CAS RN

51226-15-4
Record name 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
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